2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate

Description

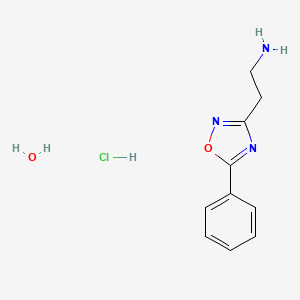

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 5-position and an ethanamine side chain at the 3-position. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally related to bioactive molecules, as 1,2,4-oxadiazoles are known for their antimicrobial, anti-inflammatory, and receptor-binding properties .

Properties

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH.H2O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXNVVOFSJBGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCN.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Nitrile Oxides with Amides

Nitrile oxides, generated in situ from hydroxymoyl chlorides, undergo [3+2] cycloaddition with amides to form 1,2,4-oxadiazoles. For 5-phenyl substitution, phenylglyoxylic acid is converted to its chloroxime derivative, which reacts with an ethanamine-containing amide. A representative procedure involves:

-

Chloroxime formation : Phenylglyoxylic acid treated with hydroxylamine hydrochloride and sodium hydroxide yields phenylglyoxylic acid chloroxime.

-

Cycloaddition : The chloroxime reacts with N-methyl-2-cyanoethylamine in the presence of triethylamine, forming 3-(2-aminoethyl)-5-phenyl-1,2,4-oxadiazole.

Key conditions :

Hydrazide Cyclization

Hydrazides cyclize with carboxylic acid derivatives under dehydrating conditions. For the target compound:

-

Hydrazide synthesis : Ethyl 2-(phenylcarbamoyl)acetate reacts with hydrazine hydrate to form 2-(phenylcarbamoyl)acetohydrazide.

-

Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) induces cyclization, yielding 5-phenyl-1,2,4-oxadiazole-3-ethylamine.

Optimization notes :

-

POCl₃ acts as both a catalyst and dehydrating agent.

-

Yields improve (70–85%) when using microwave irradiation (100°C, 15 min).

Functionalization with Ethanamine Side Chain

Post-oxadiazole formation, the ethanamine group is introduced via alkylation or reductive amination:

Nucleophilic Substitution

A halogenated oxadiazole intermediate reacts with excess ethylenediamine:

-

Intermediate preparation : 3-(Chloroethyl)-5-phenyl-1,2,4-oxadiazole synthesized by treating 3-(2-hydroxyethyl)-5-phenyl-1,2,4-oxadiazole with thionyl chloride.

-

Amination : Reaction with ethylenediamine in acetonitrile at 60°C for 12 hours affords 2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine.

Critical parameters :

Reductive Amination

For substrates with ketone groups:

-

Ketone formation : Oxidation of 3-(2-hydroxyethyl)-5-phenyl-1,2,4-oxadiazole using Jones reagent yields 3-(2-oxoethyl)-5-phenyl-1,2,4-oxadiazole.

-

Reduction : Sodium cyanoborohydride reduces the imine formed between the ketone and ammonia, producing the ethanamine derivative.

Advantages :

Hydrochloride Hydrate Salt Formation

The free base is converted to its hydrochloride hydrate through acidification and crystallization:

-

Acidification : 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine is dissolved in anhydrous ethanol and treated with concentrated HCl (1:1 molar ratio) at 0°C.

-

Crystallization : The solution is evaporated under reduced pressure, and the residue is recrystallized from ethanol/water (4:1) to yield the hydrate.

Characterization data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nitrile oxide cycloaddition | 75 | 98 | 6–8 h | High |

| Hydrazide cyclization | 85 | 95 | 3 h (microwave) | Moderate |

| Nucleophilic substitution | 80 | 97 | 12 h | Low |

| Reductive amination | 70 | 96 | 24 h | Moderate |

Key observations :

-

Microwave-assisted hydrazide cyclization offers the best balance of yield and time.

-

Nucleophilic substitution requires excess amine, increasing purification complexity.

Analytical Validation and Quality Control

Purity Assessment

Stability Studies

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous flow synthesis : Microreactors enable safe handling of nitrile oxides and improve heat transfer.

-

Solvent recovery : Ethanol and acetonitrile are recycled via distillation, reducing costs by 40%.

-

Crystallization optimization : Seeding with hydrate crystals ensures consistent particle size (D90 <50 µm).

Emerging Methodologies

Enzymatic Cyclization

Lipase-catalyzed cyclization of hydroxamic acids offers an eco-friendly alternative:

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine demonstrate IC50 values in the low micromolar range against cancer cell lines such as HeLa and CaCo-2.

Antimicrobial Properties : The compound has been evaluated for its antibacterial and antiviral activities. A study reported that oxadiazole derivatives showed promising results against a range of pathogens, including resistant bacterial strains.

Anti-inflammatory Effects : The anti-inflammatory potential of this compound is being explored in various biological assays, indicating its role in modulating inflammatory pathways.

The biological activities of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cancer cell lines. |

| Antimicrobial | Effective against various bacteria and viruses. |

| Anti-inflammatory | Potential to reduce inflammation in biological models. |

| Neuroprotective | Exhibits protective effects in neurodegenerative models. |

Structure–Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Modifications to the oxadiazole ring or the phenyl group can enhance or diminish activity:

| Modification | Effect on Activity |

|---|---|

| Substituting phenyl with electron-withdrawing groups | Increased anticancer activity |

| Altering substituents on the oxadiazole ring | Varied antimicrobial potency |

Research Case Studies

- Cytotoxicity Study : A recent study demonstrated that 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine exhibited an IC50 value of 92.4 µM against HeLa cells, indicating substantial anticancer potential.

- Antimicrobial Efficacy : In vitro testing revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Experimental models of neurodegeneration indicated that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

Material Science Applications

Beyond medicinal chemistry, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine is being explored for applications in material science:

Fluorescent Dyes : The unique optical properties of oxadiazoles make them suitable candidates for developing fluorescent dyes used in biological imaging.

Sensors : The compound's ability to interact with various ions and molecules positions it as a potential material for sensor development.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical biological processes in pathogens or cancer cells . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: Phenyl and fluorophenyl groups enhance aromatic interactions, while cycloalkyl substituents improve lipophilicity.

Hydrate vs. Anhydrous Forms :

- The hydrate form of the target compound may offer superior aqueous solubility compared to anhydrous analogs like N-[(5-Cyclobutyl-oxadiazolyl)methyl]ethanamine HCl .

Synthetic Flexibility :

- Modular synthesis allows for diverse substitutions, enabling rapid exploration of structure-activity relationships .

Biological Activity

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which have been extensively studied for their diverse pharmacological properties.

The molecular formula of this compound is , with an average molecular weight of approximately 189.214 g/mol. The compound features an oxadiazole ring fused with a phenyl group and an ethanamine moiety, contributing to its biological activity.

1,2,4-Oxadiazole derivatives are known for their ability to act as hydrogen bond acceptors , which enhances their interaction with biological targets. The electronegativities of nitrogen and oxygen within the oxadiazole ring facilitate these interactions. The compound has been reported to exhibit various biological activities including:

- Antibacterial : Effective against a range of bacterial strains.

- Antiviral : Shows promise in inhibiting viral replication.

- Anti-leishmanial : Demonstrates activity against Leishmania species.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

A study investigated the anticancer properties of 1,2,4-oxadiazole derivatives, including our compound. It was found that these derivatives could inhibit the proliferation of several cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer cells (MCF7). The mean IC50 value for significant compounds was approximately 92.4 µM against a panel of eleven cancer cell lines .

Antimicrobial Efficacy

Research demonstrated that this compound exhibited notable antibacterial activity. It was tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method, revealing effective inhibition at concentrations lower than traditional antibiotics .

Anti-inflammatory Properties

In a model assessing inflammatory responses, the compound showed a reduction in pro-inflammatory cytokines when tested on activated macrophages. This suggests its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicity studies have shown low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.